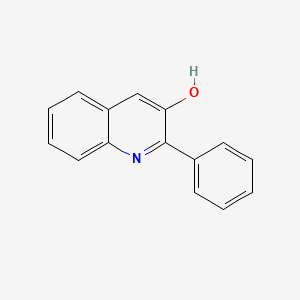
2-Phenylquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylquinolin-3-ol is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have highlighted the antiviral properties of 2-phenylquinoline derivatives against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). A selection of compounds based on this scaffold demonstrated promising inhibitory effects on viral replication with effective concentrations (EC50) ranging from 2.6 to 13 μM, while maintaining low cytotoxicity (CC50 > 100 μM) . The presence of specific substituents on the quinoline core was crucial for enhancing antiviral activity, particularly against other human coronaviruses like HCoV-229E and HCoV-OC43 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. A study focused on developing inhibitors for the NorA efflux pump in Staphylococcus aureus, revealing that modifications at the C-2 position of the quinoline ring significantly improved antimicrobial activity . One derivative exhibited a 16-fold increase in efficacy compared to initial compounds, indicating the structural importance of 2-phenyl substitutions in enhancing activity against resistant bacterial strains.
Anticancer Applications
The anticancer properties of 2-phenylquinolin-3-ol derivatives have been extensively studied. Compounds synthesized from this scaffold have shown selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action is believed to involve apoptosis induction and disruption of microtubule dynamics, akin to established anticancer agents like podophyllotoxin .
Insecticidal Effects
In addition to its medicinal applications, derivatives of quinoline have been explored for their insecticidal properties. Research indicates that certain quinoline derivatives exhibit larvicidal effects against vectors responsible for malaria and dengue fever, showcasing their potential as biocidal agents . This application is particularly relevant given the global rise in mosquito-borne diseases.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological properties. Studies have demonstrated that specific modifications at various positions on the quinoline ring can lead to enhanced biological activities, whether in terms of antiviral efficacy or antimicrobial potency .
| Application | Activity Type | Key Findings |
|---|---|---|
| Antiviral | SARS-CoV-2 Inhibition | EC50 values: 2.6 - 13 μM; low cytotoxicity |
| Antimicrobial | NorA Pump Inhibition | 16-fold increase in activity with specific modifications |
| Anticancer | Cytotoxicity | IC50 values: 1.9 - 7.52 μg/mL; induces apoptosis |
| Insecticidal | Larvicidal | Effective against malaria and dengue vectors |
Analyse Chemischer Reaktionen
Bechamp Reaction
The Bechamp reaction provides a direct route to 2-hydroxy-3-phenylquinoline derivatives. In this method, O-nitrobenzaldehyde derivatives react with phenylethylacetate in ethanol under iron catalysis .
Reaction Conditions :
-
Reagents : O-nitrobenzaldehyde derivatives (e.g., 2a-c), phenylethylacetate, con HCl, iron powder (20 mol%).
-
Solvent : Ethanol.
-
Temperature : Reflux conditions.
Key Steps :
-
Condensation : Phenylethylacetate and O-nitrobenzaldehyde undergo condensation to form intermediates.
-
Cyclization : Iron catalysis facilitates cyclization, yielding 2-hydroxy-3-phenylquinoline derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Iron powder (20 mol%) |
| Solvent | Ethanol |
| Reaction Time | Few hours (reflux) |
| Yield Range | 56–85% |
Oxidation of Dihydroquinolinium Salts
Oxygen (O₂) in the presence of sodium carbonate (Na₂CO₃) oxidizes dihydroquinolinium salts to form 3-hydroxyquinolines .
Reaction Conditions :
-
Reagents : Dihydroquinolinium salts, O₂, Na₂CO₃, TEMPO (inhibitor).
-
Temperature : Room temperature.
Key Observations :
-
TEMPO Effect : Addition of TEMPO inhibits the reaction, indicating a radical-mediated pathway .
-
Byproducts : Formation of quinoline derivatives (e.g., 5 ) as minor products.
Spectral Data
-
FT-IR :
-
¹H NMR :
-
¹³C NMR :
Reaction Monitoring
Bechamp Reaction Pathway
-
Protonation : O-nitrobenzaldehyde undergoes protonation to activate the carbonyl group.
-
Nucleophilic Attack : Phenylethylacetate attacks the activated aldehyde, forming a β-keto ester intermediate.
-
Cyclization : Iron catalysis facilitates cyclization, leading to ring closure and hydroxyl group formation .
Oxidation Mechanism
-
Radical Initiation : Oxygen reacts with dihydroquinolinium salts to form radical intermediates.
-
Hydrogen Abstraction : Benzylic or allylic hydrogens are abstracted, forming the hydroxyquinoline .
Comparison of Methods
Eigenschaften
CAS-Nummer |
5855-50-5 |
|---|---|
Molekularformel |
C15H11NO |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-phenylquinolin-3-ol |
InChI |
InChI=1S/C15H11NO/c17-14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10,17H |
InChI-Schlüssel |
RCZOGESGQUHUFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















